molecular formula C9H8N4O B13033602 1-benzyl-1H-tetrazole-5-carbaldehyde

1-benzyl-1H-tetrazole-5-carbaldehyde

Cat. No.: B13033602
M. Wt: 188.19 g/mol
InChI Key: RCDLIEHUNJOLCX-UHFFFAOYSA-N
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Description

1-Benzyl-1H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H8N4O. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a tetrazole ring substituted with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-tetrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of benzyl azide with formamide under acidic conditions. Another method includes the reaction of benzyl isothiocyanate with sodium azide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1H-tetrazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-tetrazole-5-carbaldehyde involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-Benzyl-1H-tetrazole-5-thiol
  • 1-Benzyl-1H-imidazole-5-carbaldehyde
  • 5-Benzylthio-1H-tetrazole

Comparison: 1-Benzyl-1H-tetrazole-5-carbaldehyde is unique due to the presence of both a benzyl group and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications. In contrast, similar compounds may lack one of these functional groups, limiting their versatility .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1-benzyltetrazole-5-carbaldehyde

InChI

InChI=1S/C9H8N4O/c14-7-9-10-11-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

RCDLIEHUNJOLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)C=O

Origin of Product

United States

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